molecular formula C17H17N3O5S B2901918 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide CAS No. 899976-14-8

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B2901918
CAS RN: 899976-14-8
M. Wt: 375.4
InChI Key: CVDAAIFCBBKFRV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazolidinedione class of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to act by binding to specific receptors in the cell, which then leads to changes in gene expression. This can result in a variety of biological effects, including changes in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to regulate the expression of genes involved in inflammation and insulin resistance. N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful tool for investigating the role of thiazolidinediones in regulating gene expression and for studying the potential use of these compounds in the treatment of various diseases. However, one limitation of using N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide is that it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide. One area of interest is the development of more potent and selective thiazolidinedione compounds for use in the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide. Finally, the use of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide as a tool compound for studying the binding of proteins to DNA may lead to the development of new therapeutic agents that target these interactions.
Conclusion:
In conclusion, N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide is a well-characterized compound that has been extensively studied for its potential use in scientific research. It has a variety of scientific research applications, including the study of thiazolidinediones in regulating gene expression and the investigation of the potential use of these compounds in the treatment of various diseases. N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide has a complex mechanism of action and a variety of biochemical and physiological effects, making it a useful tool for investigating the molecular mechanisms underlying these effects. Finally, there are several future directions for research on N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide, including the development of more potent and selective thiazolidinedione compounds and the investigation of the molecular mechanisms underlying the biological effects of this compound.

Synthesis Methods

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 4-aminothiophenol in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethoxypropane and trifluoroacetic acid to form the desired compound. The synthesis method has been optimized to produce high yields of pure N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide.

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide has been shown to have a variety of scientific research applications. It has been used as a tool compound to study the role of thiazolidinediones in regulating gene expression, as well as to investigate the potential use of these compounds in the treatment of various diseases. N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide has also been used as a fluorescent probe to study the binding of proteins to DNA.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(13-3-7-16(8-4-13)20(22)23)18-14-5-9-15(10-6-14)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDAAIFCBBKFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide

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